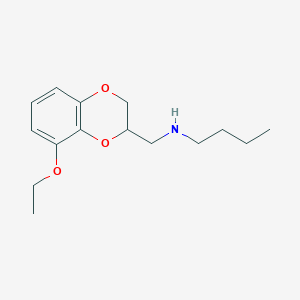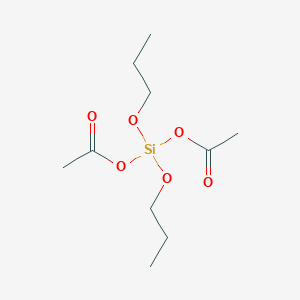
Diacetoxydipropoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diacetoxydipropoxysilane (DADPS) is a colorless, odorless, and viscous liquid that is widely used in various scientific research applications. It belongs to the class of organosilicon compounds and is synthesized by reacting propylene oxide with acetic anhydride in the presence of a catalyst. DADPS has gained significant attention in recent years due to its unique properties and potential applications in various fields of research.
作用机制
The mechanism of action of Diacetoxydipropoxysilane is based on its ability to form covalent bonds with various materials. When Diacetoxydipropoxysilane is used as a coupling agent, it reacts with the surface of the material and forms a covalent bond between the material and the coupling agent. This results in an improved adhesion between the two materials and enhances the mechanical properties of the composite material.
生化和生理效应
There is limited information available on the biochemical and physiological effects of Diacetoxydipropoxysilane. However, studies have shown that Diacetoxydipropoxysilane is not toxic to cells and does not cause any significant adverse effects on cell viability or proliferation.
实验室实验的优点和局限性
One of the main advantages of using Diacetoxydipropoxysilane in lab experiments is its ability to modify the surface properties of various materials. This makes it a versatile tool for the preparation of composite materials, coatings, and adhesives. Diacetoxydipropoxysilane is also relatively easy to handle and has a long shelf life. However, one of the limitations of using Diacetoxydipropoxysilane is that it can be expensive compared to other coupling agents.
未来方向
There are several future directions for the use of Diacetoxydipropoxysilane in scientific research. One potential application is in the preparation of functionalized nanoparticles for drug delivery and imaging. Diacetoxydipropoxysilane can be used as a surface modifier to improve the stability and biocompatibility of nanoparticles. Another potential application is in the preparation of novel composite materials with improved mechanical properties and durability. Additionally, Diacetoxydipropoxysilane can be used as a crosslinking agent in the synthesis of novel polymers with unique properties.
合成方法
The synthesis of Diacetoxydipropoxysilane involves the reaction of propylene oxide with acetic anhydride in the presence of a catalyst. The reaction is carried out at a temperature of around 80-90°C and under atmospheric pressure. The catalyst used in the reaction is typically a Lewis acid such as boron trifluoride or aluminum chloride. The reaction produces Diacetoxydipropoxysilane as the main product along with some side products such as propylene glycol diacetate and acetic acid.
科学研究应用
Diacetoxydipropoxysilane has a wide range of scientific research applications, mainly due to its ability to modify the surface properties of various materials. It is commonly used as a coupling agent in the preparation of composite materials, coatings, and adhesives. Diacetoxydipropoxysilane is also used as a crosslinking agent in the synthesis of polymers and as a surface modifier in the preparation of nanoparticles.
属性
CAS 编号 |
17906-69-3 |
|---|---|
产品名称 |
Diacetoxydipropoxysilane |
分子式 |
C10H20O6Si |
分子量 |
264.35 g/mol |
IUPAC 名称 |
[acetyloxy(dipropoxy)silyl] acetate |
InChI |
InChI=1S/C10H20O6Si/c1-5-7-13-17(14-8-6-2,15-9(3)11)16-10(4)12/h5-8H2,1-4H3 |
InChI 键 |
NXDNKXIRKGNOMN-UHFFFAOYSA-N |
SMILES |
CCCO[Si](OCCC)(OC(=O)C)OC(=O)C |
规范 SMILES |
CCCO[Si](OCCC)(OC(=O)C)OC(=O)C |
其他 CAS 编号 |
17906-69-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



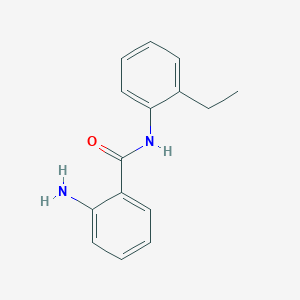
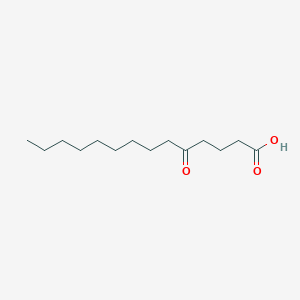
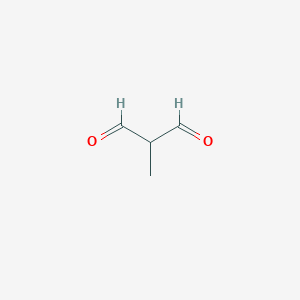
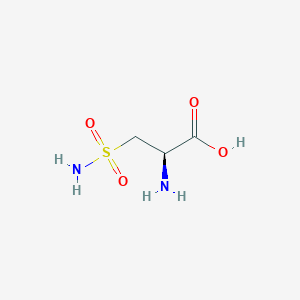
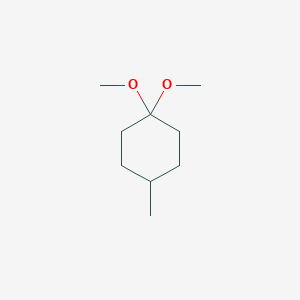
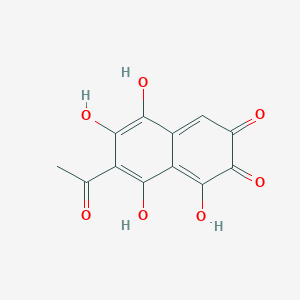
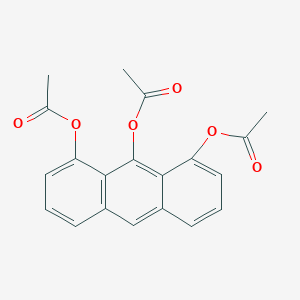

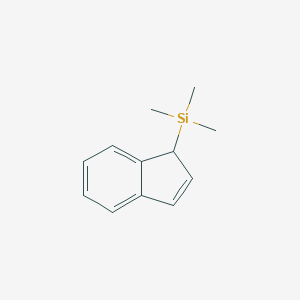
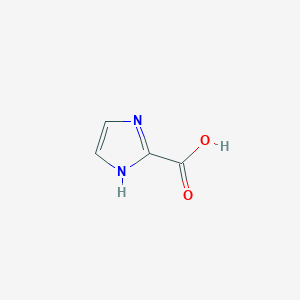
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)

